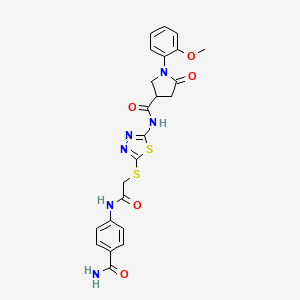
N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H22N6O5S2 and its molecular weight is 526.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound notable for its potential biological activities. This article delves into its biological properties, synthesis methods, and research findings.
Molecular Structure
The compound's molecular formula is C20H21N5O4S, with a molecular weight of approximately 421.48 g/mol. It contains several functional groups contributing to its biological activity:
- Thiadiazole ring : Known for various biological activities including antimicrobial and anti-inflammatory properties.
- Pyrrolidine moiety : Often associated with enhanced bioactivity in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole ring and subsequent modifications to introduce the pyrrolidine and carboxamide functionalities. Common reagents used include:
- Oxidizing agents : For introducing additional functional groups.
- Reducing agents : To modify nitro groups to amines.
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. The compound under study has shown promising results against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative A | S. aureus | 32.6 μg/mL |
| Thiadiazole Derivative B | E. coli | 47.5 μg/mL |
| Thiadiazole Derivative C | B. cereus | 25.0 μg/mL |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit certain enzymes involved in disease pathways, which could make it a candidate for therapeutic applications in conditions such as cancer and infectious diseases.
Case Studies
- Study on Antimicrobial Activity : A recent study highlighted the efficacy of thiadiazole derivatives against various pathogens, demonstrating that modifications to the thiadiazole ring can enhance antibacterial properties significantly .
- Enzyme Inhibition Research : Another investigation explored the compound's ability to inhibit specific enzymes linked to tumor growth, suggesting a potential role in cancer therapy .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as:
- Enzymes : Modulating their activity can lead to therapeutic effects.
- Receptors : Binding to receptors may alter cellular signaling pathways.
Propiedades
IUPAC Name |
N-[5-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O5S2/c1-34-17-5-3-2-4-16(17)29-11-14(10-19(29)31)21(33)26-22-27-28-23(36-22)35-12-18(30)25-15-8-6-13(7-9-15)20(24)32/h2-9,14H,10-12H2,1H3,(H2,24,32)(H,25,30)(H,26,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNNHBIVVUIIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













